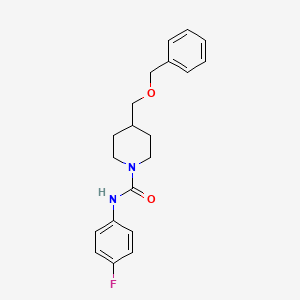
4-(3-フルオロフェニル)-2-ピペラジノキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-2-piperazinoquinoline is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. It is a derivative of quinoline, which is a heterocyclic aromatic compound that has been widely studied for its biological properties. The addition of a piperazine ring to the quinoline structure has resulted in the formation of a new compound that exhibits unique properties and has a wide range of potential applications.
作用機序
The exact mechanism of action of 4-(3-Fluorophenyl)-2-piperazinoquinoline is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Fluorophenyl)-2-piperazinoquinoline exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of various microorganisms.
実験室実験の利点と制限
One of the main advantages of 4-(3-Fluorophenyl)-2-piperazinoquinoline is its versatility. It can be easily modified to produce derivatives with different properties, making it a valuable tool for scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 4-(3-Fluorophenyl)-2-piperazinoquinoline. Some possible areas of study include:
1. Further investigation of its anti-cancer properties and its potential use as a cancer treatment.
2. Development of new derivatives with improved solubility and other desirable properties.
3. Study of its interactions with specific cellular targets to better understand its mechanism of action.
4. Investigation of its potential as a fluorescent probe for imaging biological systems.
5. Study of its effects on the gut microbiome and its potential as a treatment for gut-related disorders.
In conclusion, 4-(3-Fluorophenyl)-2-piperazinoquinoline is a promising compound that has a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying various biological systems, and there are many potential future directions for research involving this compound.
合成法
The synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline involves the reaction of 3-fluoroaniline with 2-chloroquinoline in the presence of a palladium catalyst. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at elevated temperatures. The resulting compound is then purified using column chromatography or recrystallization.
科学的研究の応用
- 多形性と熱力学的特性: 研究者は、関連する化合物である4-シアノ-3-フルオロフェニル 4-ペンチルベンゾエート (5CFPB) の多形性と熱力学的挙動を調査してきました。 断熱カロリメトリー、示差走査熱量測定 (DSC)、X線回折、偏光顕微鏡などの手法を組み合わせることで、ネマチック状態や結晶状態を含む7つの相を特定しました . これらの研究から得られた知見は、新規液晶材料の設計に役立ちます。
- 抗菌性および抗真菌性: 4-アミノ-5-(3-フルオロフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの誘導体は、さまざまなベンザルデヒドとの反応によって合成されています。 これらの誘導体は、抗菌性と抗真菌性について評価されました . 4-(3-フルオロフェニル)-2-ピペラジノキノリンを含む関連化合物のさらなる探索は、潜在的な薬物候補につながる可能性があります。
液晶および材料科学
医薬品化学および創薬
特性
IUPAC Name |
(E)-but-2-enedioic acid;4-(3-fluorophenyl)-2-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3.C4H4O4/c20-15-5-3-4-14(12-15)17-13-19(23-10-8-21-9-11-23)22-18-7-2-1-6-16(17)18;5-3(6)1-2-4(7)8/h1-7,12-13,21H,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSRLWCFBLOOTB-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC(=CC=C4)F.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC(=CC=C4)F.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


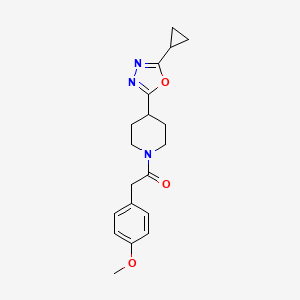
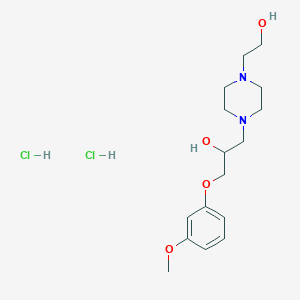
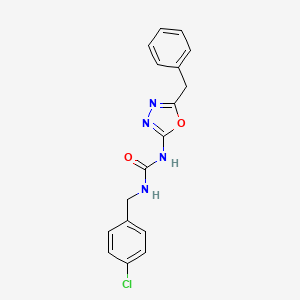

![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)
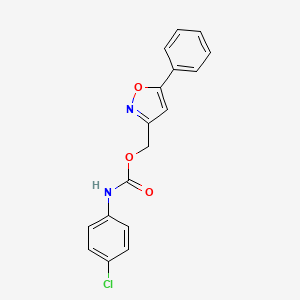
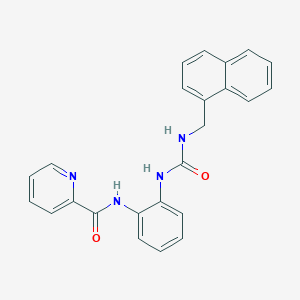
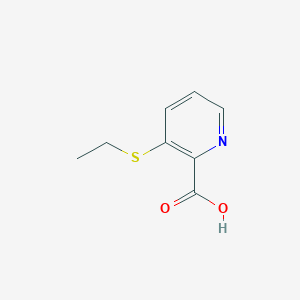
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2388167.png)
